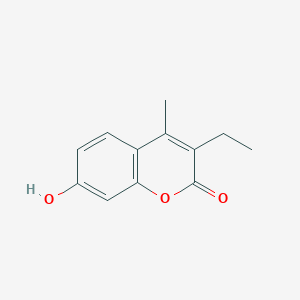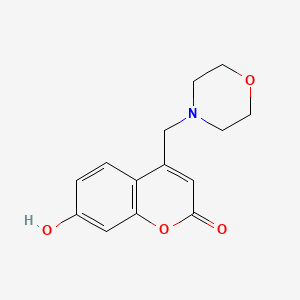
噁唑酮
描述
恶唑酮是一种五元杂环化合物,包含氮和氧作为杂原子。 它的分子式为C₃H₃NO₂,属于一大类基于恶唑的化合物 。 恶唑酮以其多样的生物活性而闻名,在医药化学和材料科学等多个领域得到应用 .
合成路线和反应条件:
分子内狄尔斯-阿尔德反应: 此方法利用双烯和亲双烯体形成恶唑酮环.
碳二亚胺法: 此方法涉及氨基酸与碳二亚胺反应形成恶唑酮.
工业生产方法:
- 恶唑酮的工业生产通常涉及使用高压反应器和催化剂来提高产量和效率。 具体条件取决于所需的恶唑酮衍生物 .
反应类型:
氧化: 恶唑酮可以发生氧化反应形成恶唑.
还原: 恶唑酮的还原会导致恶唑啉的形成.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 常用还原剂包括氢化锂铝和硼氢化钠.
主要产物:
科学研究应用
恶唑酮在科学研究中有着广泛的应用:
化学: 用作合成复杂有机分子的中间体.
生物学: 用作研究酶机制的探针,以及生物活性化合物的构建块.
医学: 恶唑酮衍生物已显示出作为抗菌剂、抗炎剂和抗癌剂的潜力.
工业: 用作润滑油添加剂和缓蚀剂.
5. 作用机理
恶唑酮的作用机理取决于其具体的应用:
生物活性: 恶唑酮可以通过与活性位点结合抑制酶,从而阻断底物的进入.
类似化合物:
恶唑: 结构相似,但缺少恶唑酮中存在的羰基.
恶唑烷酮: 恶唑酮的饱和类似物,在不同的应用中使用.
氮杂内酯: 这些是N-酰基α-氨基酸的环化产物,与恶唑酮密切相关.
独特性:
作用机制
Target of Action
Oxazorone is a chemical compound and functional group, with the molecular formula C3H3NO2 . It is part of a large family of oxazole-based compounds
Mode of Action
It is known that oxazorone and its derivatives participate in a variety of intermolecular reactions .
Biochemical Pathways
Oxazorone is an important heterocyclic nucleus having a wide spectrum of biological activities . It is part of a large number of drugs and biologically relevant molecules
Result of Action
Oxazorone and its derivatives have been shown to have a wide spectrum of biological activities .
Action Environment
The substitution pattern in oxazorone derivatives plays a pivotal role in delineating their biological activities .
生化分析
Biochemical Properties
Oxazorone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazorone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, oxazorone interacts with peroxisome proliferator-activated receptors (PPARs), which are essential in regulating metabolic processes . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and metabolism.
Cellular Effects
Oxazorone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazorone has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, oxazorone affects gene expression by modulating transcription factors such as nuclear factor-kappa B (NF-κB), which plays a pivotal role in inflammatory responses . These cellular effects underscore the compound’s potential as a therapeutic agent in treating cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of oxazorone involves several key interactions at the molecular level. Oxazorone binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, oxazorone inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, oxazorone activates PPARs by binding to their ligand-binding domain, promoting the transcription of genes involved in lipid metabolism . These molecular interactions elucidate the compound’s mechanism of action in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxazorone change over time, influenced by its stability, degradation, and long-term impact on cellular function. Oxazorone is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that oxazorone can induce sustained changes in cellular function, such as prolonged inhibition of inflammatory pathways and persistent modulation of metabolic processes . These temporal effects highlight the importance of considering the compound’s stability and long-term impact in experimental settings.
Dosage Effects in Animal Models
The effects of oxazorone vary with different dosages in animal models. At low doses, oxazorone exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, oxazorone may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Oxazorone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in lipid and glucose metabolism . For example, oxazorone activates PPARs, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.
Transport and Distribution
Oxazorone is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cell, oxazorone may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of oxazorone affects its activity and function. Oxazorone is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, oxazorone may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
相似化合物的比较
属性
IUPAC Name |
7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-12-10(7-14(17)19-13(12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWUZKGZZNBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180044 | |
| Record name | Oxazorone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25392-50-1 | |
| Record name | Oxazorone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025392501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazorone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAZORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77243B845F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


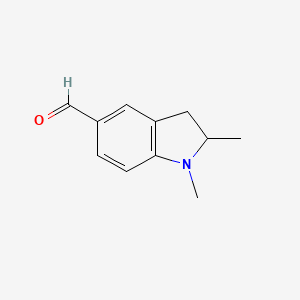
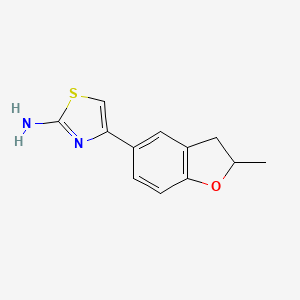


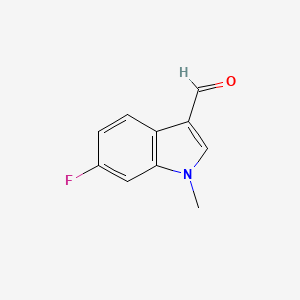


![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)
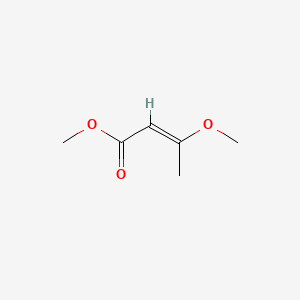
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)

